molecular formula C14H10N6 B12841072 N-(benzimidazol-2-ylideneamino)-1H-benzimidazol-2-amine CAS No. 15507-27-4

N-(benzimidazol-2-ylideneamino)-1H-benzimidazol-2-amine

Cat. No.: B12841072
CAS No.: 15507-27-4
M. Wt: 262.27 g/mol
InChI Key: DCMBKEMPUHATNN-UHFFFAOYSA-N
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Description

1H-Benzimidazole,2,2’-azobis- (9CI) is a chemical compound with the molecular formula C14H10N6. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 1H-Benzimidazole,2,2’-azobis- (9CI) typically involves the reaction of benzimidazole with azo compounds under specific conditions. One common method involves the use of a diazonium salt, which reacts with benzimidazole to form the azo linkage. The reaction conditions often include acidic or basic environments, and the process may require heating to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

1H-Benzimidazole,2,2’-azobis- (9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of benzimidazole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the benzimidazole ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Benzimidazole,2,2’-azobis- (9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is explored for its possible medicinal applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole,2,2’-azobis- (9CI) involves its interaction with specific molecular targets. In biological systems, benzimidazole derivatives can bind to enzymes and proteins, affecting their function. The azo linkage in the compound may also play a role in its activity by undergoing reduction or oxidation reactions within the biological environment .

Comparison with Similar Compounds

1H-Benzimidazole,2,2’-azobis- (9CI) can be compared with other benzimidazole derivatives, such as:

    2-Aminobenzimidazole: Known for its antimicrobial properties.

    Pyrimido[1,2-a]benzimidazoles: Studied for their pharmacological activities.

    2-Substituted benzimidazoles: Explored for their anticancer potential

The uniqueness of 1H-Benzimidazole,2,2’-azobis- (9CI) lies in its azo linkage, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .

Properties

CAS No.

15507-27-4

Molecular Formula

C14H10N6

Molecular Weight

262.27 g/mol

IUPAC Name

bis(1H-benzimidazol-2-yl)diazene

InChI

InChI=1S/C14H10N6/c1-2-6-10-9(5-1)15-13(16-10)19-20-14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16)(H,17,18)

InChI Key

DCMBKEMPUHATNN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/N=N/C3=NC4=CC=CC=C4N3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N=NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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